molecular formula C14H12N6O B2660980 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 893925-12-7

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No.: B2660980
CAS No.: 893925-12-7
M. Wt: 280.291
InChI Key: FSZSNMBGRCPUMG-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile lies in its specific structural features that confer potent biological activities, particularly its ability to inhibit CDK2. This makes it a valuable compound for developing new anticancer therapies .

Biological Activity

The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazolopyrimidine core structure that is known for its ability to interact with various biological targets. The IUPAC name for this compound reflects its complex structure:

Property Details
IUPAC NameThis compound
Molecular FormulaC17H20N6O2
Molecular Weight344.39 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit promising anticancer activity. For instance:

  • In vitro studies show that related triazolo-pyrimidine derivatives have exhibited significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 values ranging from 1.42 to 6.52 µM were reported against multiple cancer types including melanoma and leukemia .
    • Compounds demonstrated the ability to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells .

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest.
  • Induction of Apoptosis : Increased levels of caspase-3 and alterations in Bcl-2 family protein expressions have been noted.
  • Disruption of Signaling Pathways : These compounds can modulate pathways that regulate cell proliferation and survival.

Study 1: Anticancer Screening

In a study assessing various triazolo-pyrimidine derivatives:

  • Compound XIV , structurally related to the target compound, showed high anticancer activity against HCT-116 (colon cancer), HepG-2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells with IC50 values as low as 0.09 µM .

Study 2: Mechanistic Insights

Another research highlighted that the compound induced significant apoptosis in HepG-2 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . The study indicated that treatment led to a notable increase in active caspase-3 levels.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected triazolo-pyrimidine derivatives compared to our target compound:

Compound IC50 (µM) Cancer Type Mechanism
Compound XIV0.09HCT-116CDK inhibition, apoptosis induction
Compound XVII6.15Solid tumorsG2/M arrest, caspase activation
Target CompoundTBDTBDTBD

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-5-10(2)7-11(6-9)20-13-12(17-18-20)14(21)19(4-3-15)8-16-13/h5-8H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZSNMBGRCPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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